molecular formula C12H15NO2S B2825253 2-(4-Ethylphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 342412-25-3

2-(4-Ethylphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B2825253
CAS RN: 342412-25-3
M. Wt: 237.32
InChI Key: OTYQAMRZSHKIGF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Scientific Research Applications

Antioxidant and Antitumor Evaluation

Thiazolidine derivatives have been synthesized and evaluated for their antioxidant and antitumor activities. For example, the study by Gouda and Abu‐Hashem (2011) explored the synthesis of new thiazolidine and thiazolidinone derivatives, demonstrating that some compounds exhibited promising antioxidant and antitumor activities. This research highlights the potential of thiazolidine derivatives in developing treatments for oxidative stress-related diseases and cancer (Gouda & Abu‐Hashem, 2011).

ERK1/2 Inhibitors for Cancer Therapy

Li et al. (2009) conducted structure-activity relationship studies on analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, identifying modifications that improve the inhibition of cell proliferation and induction of apoptosis in human leukemia cells. This research suggests that thiazolidine derivatives can be developed as substrate-specific inhibitors for ERK1/2, a protein kinase implicated in cancer progression (Li et al., 2009).

Antimicrobial and Docking Studies

Spoorthy et al. (2021) synthesized and evaluated the antimicrobial activity of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. The study included docking studies to understand the interaction between these compounds and microbial targets, indicating their potential as antimicrobial agents (Spoorthy et al., 2021).

Synthesis and Characterization

Research on the synthesis and characterization of thiazolidine-4-one carboxylic acid derivatives provides insight into their chemical properties and potential applications. Han Shi-qing (2009) focused on synthesizing 5-benzylidene-2-phenylimino-3-phenyl-thiazolidine-4-one carboxylic acid derivatives, expanding the range of thiazolidine-based compounds available for further biological evaluation (Han Shi-qing, 2009).

Future Directions

Future research should focus on physical (e.g., ingestion of sorbents) or metabolic mechanisms (e.g., conversion to 4EP-glucuronide) that are capable of being used as interventions to reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .

properties

IUPAC Name

2-(4-ethylphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-2-8-3-5-9(6-4-8)11-13-10(7-16-11)12(14)15/h3-6,10-11,13H,2,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYQAMRZSHKIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2NC(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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